4-(((Benzyloxy)carbonyl)amino)benzenesulfonic acid
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Overview
Description
4-{[(Benzyloxy)carbonyl]amino}benzene-1-sulfonic acid is an organic compound with the molecular formula C14H13NO5S. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a benzene ring substituted with a sulfonic acid group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(benzyloxy)carbonyl]amino}benzene-1-sulfonic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting benzyl chloroformate with an amine group under basic conditions.
Sulfonation: The benzene ring is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the benzyloxycarbonyl group while achieving efficient sulfonation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.
Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}benzene-1-sulfonic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: Similar structure but lacks the sulfonic acid group.
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Contains a butanoic acid group instead of a benzene ring.
Uniqueness
4-{[(Benzyloxy)carbonyl]amino}benzene-1-sulfonic acid is unique due to the presence of both the benzyloxycarbonyl and sulfonic acid groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile applications in synthesis, research, and industry.
Properties
Molecular Formula |
C14H13NO5S |
---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C14H13NO5S/c16-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)21(17,18)19/h1-9H,10H2,(H,15,16)(H,17,18,19) |
InChI Key |
AMPDEWUZNPWKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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